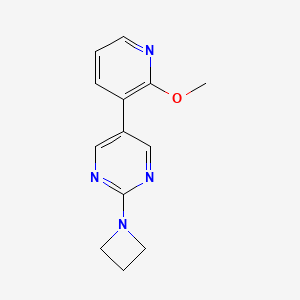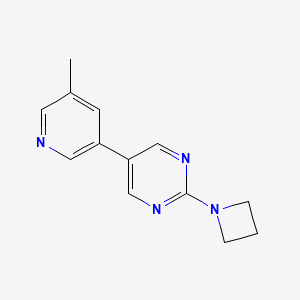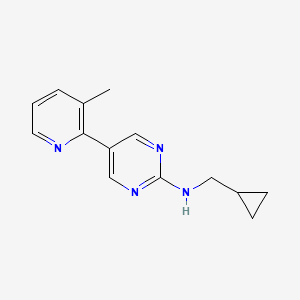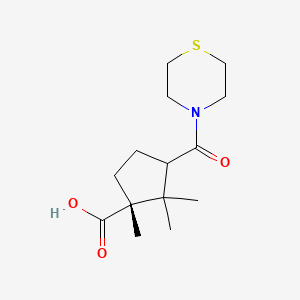![molecular formula C16H17FN6 B6441336 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640902-88-9](/img/structure/B6441336.png)
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile (hereafter referred to as “6-FPPC”) is a novel small molecule that has recently been developed for use in scientific research. 6-FPPC is a small molecule that is composed of two nitrogen-containing rings, a pyridine and a piperazine, as well as a carbonitrile group. 6-FPPC has been found to exhibit a variety of biological activities and has been studied for its potential use in a range of scientific applications.
科学的研究の応用
6-FPPC has been studied for its potential use in a range of scientific research applications. It has been found to possess a variety of biological activities such as anti-tumor, anti-inflammatory, and anti-viral effects. In addition, 6-FPPC has been studied for its potential use as a drug delivery vehicle, as well as a potential therapeutic agent for a variety of diseases.
作用機序
The exact mechanism of action of 6-FPPC is not yet fully understood. However, it is believed that 6-FPPC acts by binding to specific proteins and receptors in the body, which in turn triggers a cascade of biochemical reactions that lead to the desired biological effects.
Biochemical and Physiological Effects
6-FPPC has been found to exhibit a variety of biochemical and physiological effects. In preclinical studies, 6-FPPC has been found to inhibit the growth of a variety of tumor cells, as well as to reduce inflammation and to possess anti-viral activity. In addition, 6-FPPC has been found to modulate the activity of several proteins, including those involved in immune system regulation and cell cycle control.
実験室実験の利点と制限
The use of 6-FPPC in laboratory experiments has a number of advantages. 6-FPPC is relatively easy to synthesize and has been found to be highly stable, making it ideal for use in long-term studies. In addition, 6-FPPC has been found to be non-toxic and has demonstrated a wide range of biological activities, making it an attractive option for use in a variety of scientific research applications.
However, 6-FPPC also has some limitations. For example, its exact mechanism of action is still not fully understood, and its effects on humans have yet to be studied in depth. In addition, 6-FPPC has been found to interact with a variety of proteins and receptors, making it difficult to predict its exact effects in different contexts.
将来の方向性
The potential applications of 6-FPPC are still being explored. Future research could focus on further elucidating the mechanism of action of 6-FPPC and its effects on humans, as well as exploring its potential use as a drug delivery vehicle or therapeutic agent. In addition, further studies could be conducted to investigate the potential of 6-FPPC for use in other scientific research applications, such as in the fields of gene therapy, stem cell research, and drug development. Finally, further research could be conducted to explore the potential of 6-FPPC to interact with other proteins and receptors, as well as to identify novel biological activities of 6-FPPC.
合成法
The synthesis of 6-FPPC has been reported in a number of publications. The most commonly used method is an aqueous-based synthesis which involves the reaction of 5-fluoro-2,6-dimethylpyrimidine-4-carboxylic acid with 1-methylpiperazine in the presence of an acid catalyst. This method yields a product with high purity and excellent yields.
特性
IUPAC Name |
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6/c1-11-15(17)16(20-12(2)19-11)23-8-6-22(7-9-23)14-5-3-4-13(10-18)21-14/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJXSQNCDFLCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=CC=CC(=N3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)

![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)


![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)

![3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441309.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6441330.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441354.png)